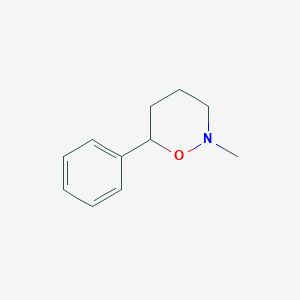

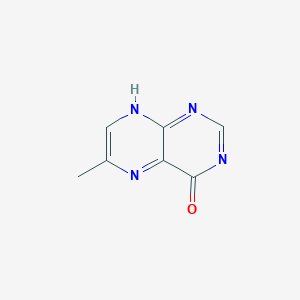

![molecular formula C12H12N2O3 B101264 9-甲基-4-氧代吡啶并[1,2-a]嘧啶-3-羧酸乙酯 CAS No. 16878-14-1](/img/structure/B101264.png)

9-甲基-4-氧代吡啶并[1,2-a]嘧啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

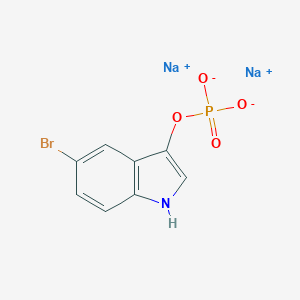

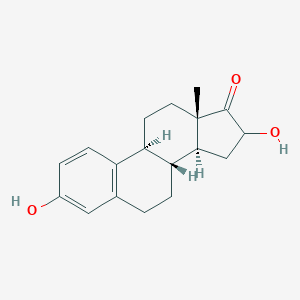

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is a compound that belongs to the class of pyrimidine derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various derivatives of pyrimidine and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-component reactions, such as the Biginelli reaction, which is a cyclocondensation involving an aldehyde, a (\beta)-keto ester, and urea or thiourea. For instance, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized using a Biginelli reaction facilitated by SiCl4 as a catalyst, yielding good results . This method is indicative of the synthetic approaches used to create various pyrimidine derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing two crystallographically independent molecules in the asymmetric unit . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by various factors, including tautomerism and isomerism. A study on ethyl 9-aminomethylene-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates demonstrated the existence of E-isomers and the impact of Z-E isomerism on the chemical shifts observed in NMR studies . These findings are relevant to the understanding of the chemical behavior of related compounds, such as ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry. For instance, the compound synthesized in was characterized by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis. These techniques provide insights into the functional groups present, molecular weight, and overall stability of the compound. Additionally, the solubility, melting point, and other physical properties are essential for the practical application of these compounds.

科学研究应用

互变异构和分子相互作用

对核酸碱基(包括嘌呤和嘧啶碱基)的互变异构的研究,提供了分子相互作用对互变异构平衡影响的见解。本研究探讨了环境相互作用(例如从惰性环境到极性环境的变化)如何影响氧代和羟基互变异构形式的稳定性。此类研究对于理解核酸的生物化学至关重要,并且可能间接地与9-甲基-4-氧代吡啶并[1,2-a]嘧啶-3-羧酸乙酯等衍生物相关,以探索核酸的行为和相互作用(Person et al., 1989)。

抗癌应用

作为DNA和RNA基础的嘧啶环,表现出多种药理活性,包括显著的抗癌特性。基于嘧啶的抗癌剂的研究和专利激增,表明这种杂环在癌症研究中的潜力。研究重点关注在稠合支架中的嘧啶,通过各种机制表现出杀伤细胞的作用,表明在开发未来的抗癌疗法中具有关键作用(Kaur et al., 2014)。

抗炎活性

嘧啶衍生物的合成、抗炎作用和构效关系(SAR)是当代研究的主题。嘧啶通过抑制重要的炎症介质,表现出有效的抗炎作用。这使其成为开发新型抗炎药的有希望的候选者。了解嘧啶的SAR可以指导合成具有增强活性和最小毒性的新型类似物(Rashid et al., 2021)。

合成途径和生物活性

对源自巴比妥酸的嘧啶并[4,5-b]喹啉及其硫类似物的合成途径的研究,阐明了具有治疗重要性的生物活性化合物的产生。此类研究有助于理解嘧啶核酸的操纵如何增强生物活性,可能影响药物开发策略(Nandha Kumar et al., 2001)。

光电材料

喹唑啉和嘧啶片段整合到π-扩展共轭体系中,对于制造新型光电材料很有价值。研究强调了嘧啶衍生物在制造有机发光二极管(OLED)材料(包括白色OLED和高效红色磷光OLED)中的重要性。该应用展示了嘧啶衍生物除了在药物之外的用途,还扩展到了材料科学领域(Lipunova et al., 2018)。

安全和危害

属性

IUPAC Name |

ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-8(2)5-4-6-14(10)11(9)15/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNPJNYRDHFJBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347471 |

Source

|

| Record name | Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |

CAS RN |

16878-14-1 |

Source

|

| Record name | Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)